molecular formula C18H15BrN2O4 B2980116 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide CAS No. 2034270-29-4

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide

カタログ番号: B2980116
CAS番号: 2034270-29-4
分子量: 403.232
InChIキー: IMQBIJARWCLCIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a bromine atom at the para position (C4). The amide nitrogen is connected to a phenylethyl side chain modified with a 2,4-dioxo-1,3-oxazolidin-3-yl moiety. This oxazolidinone ring is a critical pharmacophore, known for its role in antibiotic and enzyme-inhibitory activities, as seen in compounds like linezolid . The bromine atom enhances electrophilicity and may influence binding interactions in biological targets.

特性

IUPAC Name

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c19-14-8-6-13(7-9-14)17(23)20-15(12-4-2-1-3-5-12)10-21-16(22)11-25-18(21)24/h1-9,15H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQBIJARWCLCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the reaction of an appropriate amine with a carbonyl compound under acidic conditions to form the oxazolidinone ring. This intermediate is then reacted with a brominated benzoyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucle

生物活性

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a bromobenzamide moiety linked to a 2,4-dioxo-1,3-oxazolidine structure. The presence of the oxazolidine ring is significant as it contributes to the compound's pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of oxazolidinones possess significant antibacterial properties. The oxazolidinone core is known to inhibit bacterial protein synthesis, making it a target for drug development against resistant strains .
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

The precise mechanism of action for 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is still under investigation. However, it is hypothesized that:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may bind to the bacterial ribosome, preventing protein synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by activating caspases and affecting mitochondrial membrane potential.
  • Modulation of Inflammatory Pathways : It may inhibit signaling pathways associated with inflammation, thereby reducing cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM. Mechanistic studies revealed that the compound activated caspase-3 and caspase-9 pathways, suggesting its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values as low as 5 µg/mL against S. aureus, indicating strong antibacterial properties. Further analysis showed that it disrupts bacterial cell wall synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional uniqueness is highlighted through comparisons with analogues (Table 1):

Compound Name Key Structural Features Biological Target/Activity Key Differences
4-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide (Target) Bromobenzamide, oxazolidinone-modified phenylethyl Potential enzyme inhibition (e.g., FtsZ, DprE1) Unique bromine substitution; oxazolidinone ring
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide Nitro/trifluoromethyl benzamide, phenylethyl FtsZ protein inhibition Electron-withdrawing nitro/CF3 groups vs. bromine
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone ring, methylidenyl linker Anticancer/antimicrobial activity Thiazolidinone (S-containing) vs. oxazolidinone (O-containing)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-... Fluorinated chromenone, pyrazolo-pyrimidine, sulfonamide Kinase inhibition (PanK) Polycyclic fluorinated scaffold vs. simple benzamide-oxazolidinone hybrid

Table 1. Structural and functional comparison of the target compound with analogues.

Functional and Pharmacological Insights

  • Electrophilic Substituents : The bromine atom in the target compound may enhance halogen bonding with protein targets compared to nitro or trifluoromethyl groups in analogues . This could improve binding affinity in enzymes like FtsZ or DprE1, which are implicated in bacterial cell division and cell wall synthesis.
  • Oxazolidinone vs. Thiazolidinone: The oxazolidinone ring in the target compound offers greater metabolic stability than thiazolidinone derivatives due to reduced susceptibility to ring-opening reactions .
  • Biological Target Specificity : Fluorinated and polycyclic analogues (e.g., Example 53 in ) exhibit broader kinase inhibition profiles, whereas the target compound’s simpler scaffold may favor selectivity for bacterial targets .

Research Findings and Methodological Considerations

Structural Characterization

Crystallographic data for such compounds are typically resolved using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structural analysis despite their historical limitations in handling twinned or high-resolution macromolecular data .

In Silico Validation

Docking studies using MetaPocket for active-site prediction (as applied in ) could elucidate the target compound’s interactions with bacterial enzymes like FtsZ or DprE1 . The oxazolidinone moiety may occupy hydrophobic pockets, while the bromobenzamide group could engage in π-π stacking with aromatic residues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。